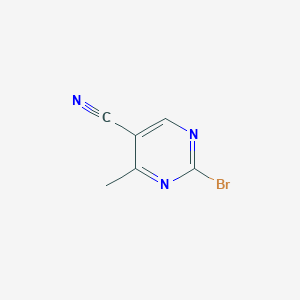

2-Bromo-4-methylpyrimidine-5-carbonitrile

Beschreibung

2-Bromo-4-methylpyrimidine-5-carbonitrile is a halogenated pyrimidine derivative featuring a bromine atom at position 2, a methyl group at position 4, and a nitrile group at position 5. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive sites for substitution and functionalization. The bromine atom facilitates cross-coupling reactions, while the nitrile group offers opportunities for further derivatization.

Eigenschaften

Molekularformel |

C6H4BrN3 |

|---|---|

Molekulargewicht |

198.02 g/mol |

IUPAC-Name |

2-bromo-4-methylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C6H4BrN3/c1-4-5(2-8)3-9-6(7)10-4/h3H,1H3 |

InChI-Schlüssel |

ILVSRHMAZMPPCA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=NC=C1C#N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylpyrimidine-5-carbonitrile typically involves the bromination of 4-methylpyrimidine-5-carbonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-Bromo-4-methylpyrimidine-5-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-methylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate in an organic solvent.

Major Products Formed

Substitution Reactions: Products include substituted pyrimidines with various functional groups.

Oxidation and Reduction Reactions: Products include oxides or dehalogenated pyrimidines.

Coupling Reactions: Products include biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-methylpyrimidine-5-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it has been studied as a potential inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of the receptor and subsequent signal transduction pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

4-Amino-2-bromopyrimidine-5-carbonitrile

- Structure: Replaces the methyl group at position 4 with an amino (-NH₂) group.

- Reactivity: The -NH₂ group participates in nucleophilic substitution and can act as a directing group for further modifications. Applications: Used in pharmaceuticals requiring amino-functionalized intermediates for kinase inhibitors or antiviral agents .

2-Chloro-4-methoxypyrimidine-5-carbonitrile

- Structure : Chlorine replaces bromine at position 2; a methoxy (-OCH₃) group substitutes the methyl at position 4.

- Key Differences: The methoxy group is electron-donating, altering the pyrimidine ring’s electronic environment compared to the electron-neutral methyl group. Chlorine’s smaller size may reduce steric hindrance but lower reactivity in some substitution reactions compared to bromine. Applications: Potential use in materials science for synthesizing electron-rich heterocycles .

Halogen and Functional Group Variations

5-Bromopyrimidine-2-carbonitrile

- Structure : Bromine at position 5 and nitrile at position 2 (reverse substitution pattern compared to the target compound).

- Key Differences :

5-Bromo-2-chloro-4-methylpyrimidine

Ring System and Functionalization

5-Bromo-4-methylpyridine-2-carbonitrile

- Structure : Pyridine ring instead of pyrimidine, with Br at position 5, methyl at 4, and nitrile at 2.

- Key Differences :

Data Tables: Structural and Functional Comparison

Biologische Aktivität

2-Bromo-4-methylpyrimidine-5-carbonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cardiovascular health and renal function. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The primary biological activity of 2-Bromo-4-methylpyrimidine-5-carbonitrile is linked to its role as an inhibitor of the renal outer medullary potassium (ROMK) channel. The inhibition of ROMK has significant implications for diuresis, natriuresis, and blood pressure regulation.

The compound functions by modulating ion transport mechanisms in the kidneys, particularly affecting sodium and potassium homeostasis. By inhibiting ROMK channels, it promotes diuresis (increased urine production) and natriuresis (increased sodium excretion), which can lead to reduced blood pressure. This mechanism is particularly relevant for treating conditions such as hypertension and heart failure.

Research Findings

Several studies have documented the effects of 2-Bromo-4-methylpyrimidine-5-carbonitrile on renal function and blood pressure:

- Inhibition of ROMK Channels : The compound has been shown to inhibit ROMK channel activity in vitro, leading to increased sodium excretion and decreased blood pressure in animal models .

- Clinical Implications : Research indicates that compounds targeting ROMK can provide therapeutic benefits for patients with hypertension and other cardiovascular diseases by promoting diuresis .

- Animal Studies : In studies involving rats and dogs, acute dosing of 2-Bromo-4-methylpyrimidine-5-carbonitrile resulted in significant natriuresis and diuresis, confirming its potential as a therapeutic agent .

Table 1: Effects of 2-Bromo-4-methylpyrimidine-5-carbonitrile on Renal Function

| Study Type | Model | Dose (mg/kg) | Effect on BP (mmHg) | Effect on Na+ Excretion (mmol/L) |

|---|---|---|---|---|

| Acute Dosing | Rats | 10 | -15 | +25 |

| Long-term Dosing | Dogs | 5 | -10 | +30 |

| In Vitro Assay | HEK293 Cells | N/A | N/A | Inhibition of ROMK activity |

Case Study 1: Hypertensive Patients

A clinical trial assessed the efficacy of a ROMK inhibitor similar to 2-Bromo-4-methylpyrimidine-5-carbonitrile in patients with resistant hypertension. The results showed a significant reduction in systolic blood pressure over a four-week treatment period, with improved renal function markers observed.

Case Study 2: Heart Failure Management

In a cohort study involving heart failure patients, the administration of a compound targeting ROMK channels resulted in improved symptoms related to fluid overload. Patients reported decreased edema and improved quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.